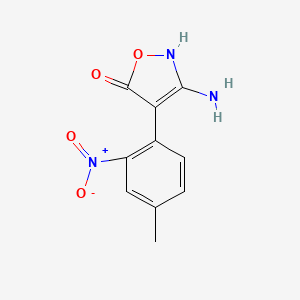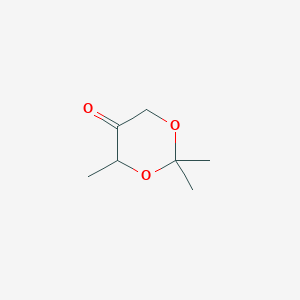
2,2,4-Trimethyl-1,3-dioxan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-1,3-dioxan-5-one is an organic compound that belongs to the class of dioxanones It is characterized by a dioxane ring with three methyl groups attached at the 2, 2, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyl-1,3-dioxan-5-one can be synthesized through the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as a catalyst . This method allows for the in situ generation of the compound, which can then be used directly in further reactions.
Industrial Production Methods
Industrial production of this compound typically involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst composed of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method is efficient and environmentally friendly, as it allows for the recycling and reutilization of the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethyl-1,3-dioxan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, making them suitable for laboratory and industrial applications.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxanones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-1,3-dioxan-5-one has several scientific research applications:
Biology: The compound is employed in the study of enzyme-catalyzed aldol reactions and other biochemical processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,4-trimethyl-1,3-dioxan-5-one involves its ability to participate in various chemical reactions due to the presence of the dioxane ring and the methyl groups. These structural features allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another related compound with a different arrangement of methyl groups and a dioxin ring instead of a dioxane ring.
Uniqueness
2,2,4-Trimethyl-1,3-dioxan-5-one is unique due to its specific arrangement of methyl groups and the stability of the dioxane ring. This uniqueness makes it particularly valuable in organic synthesis and industrial applications, where its specific reactivity and stability are advantageous.
Eigenschaften
CAS-Nummer |
126822-41-1 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2,2,4-trimethyl-1,3-dioxan-5-one |
InChI |
InChI=1S/C7H12O3/c1-5-6(8)4-9-7(2,3)10-5/h5H,4H2,1-3H3 |
InChI-Schlüssel |
QJSYQETVQMAYGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)COC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


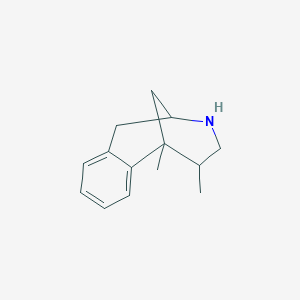
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)
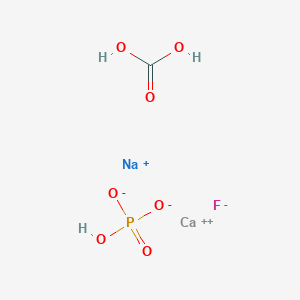
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
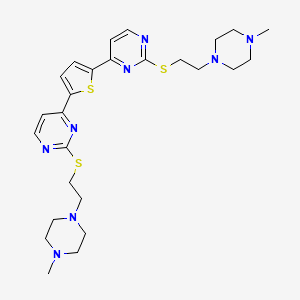
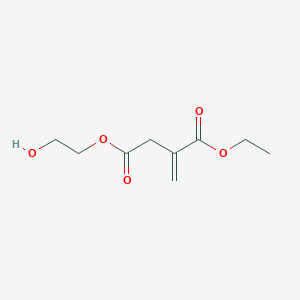
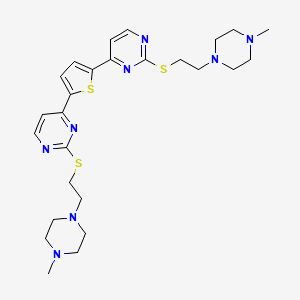
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
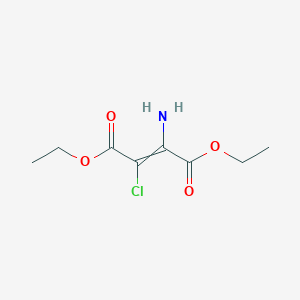
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
